N-benzyl-2-(benzylsulfonyl)acetamide
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Overview
Description
N-benzyl-2-(benzylsulfonyl)acetamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a benzylsulfonyl group attached to the acetamide moiety.
Mechanism of Action
Target of Action
N-benzyl-2-(benzylsulfonyl)acetamide is a derivative of indole-sulfonamide . Indole-sulfonamide derivatives are known to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The primary targets of these compounds are often the active sites in drug design .
Mode of Action
The mode of action of this compound involves its interaction with these active sites. Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . The main reaction involved the alkylation followed by condensation of N-benzylsulfonyl halides with tryptamines that led to the production of several novel indole-sulfonamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(benzylsulfonyl)acetamide typically involves the alkylation of benzylsulfonyl halides with benzylamine, followed by condensation with acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(benzylsulfonyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(benzylsulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(phenylsulfonyl)acetamide
- N-benzyl-2-(methylsulfonyl)acetamide
- N-benzyl-2-(ethylsulfonyl)acetamide
Uniqueness
N-benzyl-2-(benzylsulfonyl)acetamide is unique due to its specific combination of benzyl and benzylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16(17-11-14-7-3-1-4-8-14)13-21(19,20)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLKAFPRAHYHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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